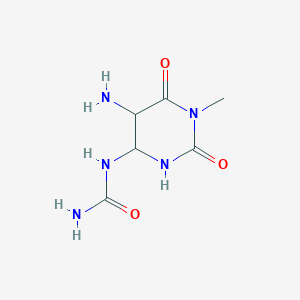
(5-Amino-1-methyl-2,6-dioxo-1,3-diazinan-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-1-methyl-2,6-dioxo-1,3-diazinan-4-yl)urea is a chemical compound with a complex structure that includes a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-methyl-2,6-dioxo-1,3-diazinan-4-yl)urea typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a methylated diazinane derivative with urea in the presence of a catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1-methyl-2,6-dioxo-1,3-diazinan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a more saturated compound .
Scientific Research Applications
(5-Amino-1-methyl-2,6-dioxo-1,3-diazinan-4-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Amino-1-methyl-2,6-dioxo-1,3-diazinan-4-yl)urea involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(5-Amino-5-methyl-6-(2-oxo-1,3-diazabicyclo[2.2.0]hex-4-en-6-yl)dihydro-2,4(1H,3H)-pyrimidinedione): Shares a similar diazinane structure but with different substituents.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Another compound with a similar ring structure but different functional groups.
Properties
CAS No. |
5417-15-2 |
|---|---|
Molecular Formula |
C6H11N5O3 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
(5-amino-1-methyl-2,6-dioxo-1,3-diazinan-4-yl)urea |
InChI |
InChI=1S/C6H11N5O3/c1-11-4(12)2(7)3(9-5(8)13)10-6(11)14/h2-3H,7H2,1H3,(H,10,14)(H3,8,9,13) |
InChI Key |
GGXFINIFKHGCGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C(NC1=O)NC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



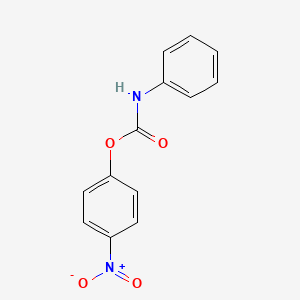
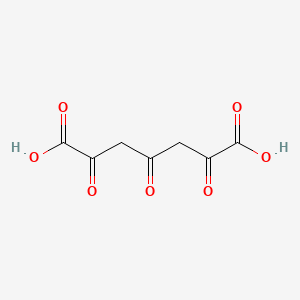

![1,6-Dioxaspiro[4.5]decan-2-one](/img/structure/B14734447.png)

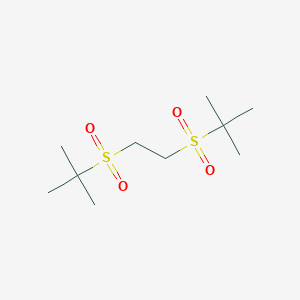
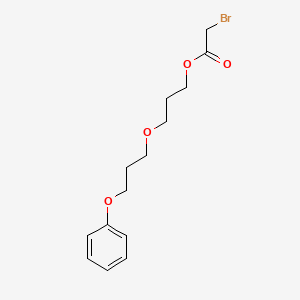
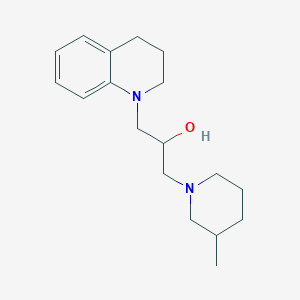
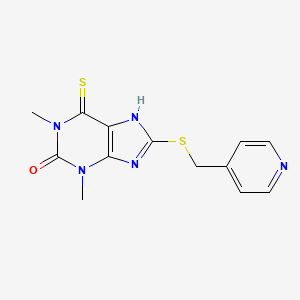

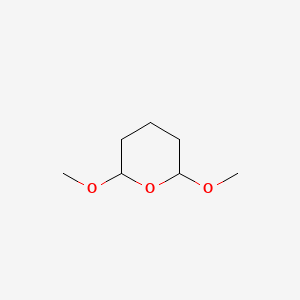
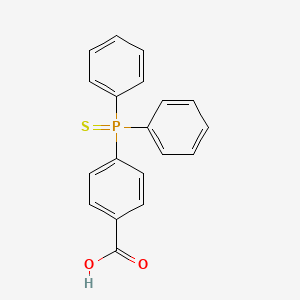
![1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol](/img/structure/B14734481.png)
